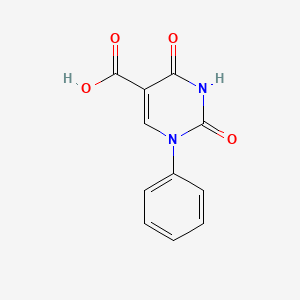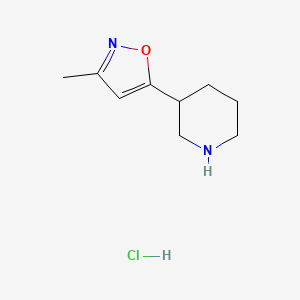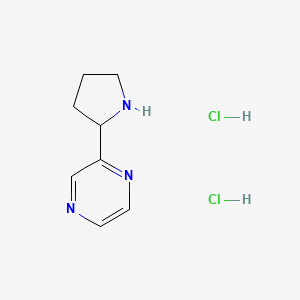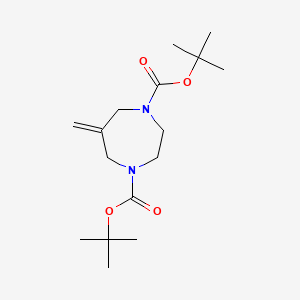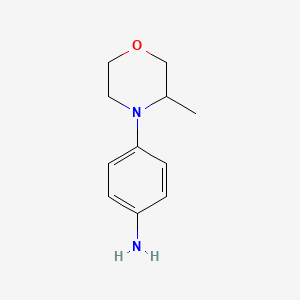
4-(3-Methylmorpholin-4-yl)aniline
Descripción general
Descripción
4-(3-Methylmorpholin-4-yl)aniline, also known as 4-MMA, is an organic compound with the chemical formula C7H14N2. It is an aromatic amine, with a structure that includes an aniline ring attached to a 3-methylmorpholine group. 4-MMA is a colorless, volatile liquid at room temperature, with a pungent odor. It is a common reagent in laboratory experiments and is used in the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
Electrochromic Materials
A study presented the synthesis, characterization, and application of novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Solar Cells
Another research focused on the electrochemical synthesis of a novel polymer based on aniline derivative in aqueous solution. This polymer, when combined with graphene, showed an improved energy conversion efficiency in dye-sensitized solar cells compared to traditional Pt counter electrodes, highlighting its potential in photovoltaic applications (Shahhosseini et al., 2016).
Organic Materials for Optoelectronics
Research into azo-based phenylthiophene Schiff bases synthesized two new compounds with potential use in optoelectronics. These materials were characterized for their optical properties, which were determined by UV-absorption spectroscopy, showcasing their potential in electronic devices due to their energy band gap properties (Shili et al., 2020).
Electroluminescence
A study on highly luminescent tetradentate bis-cyclometalated platinum complexes emphasized their design, synthesis, structure, and electroluminescence application. These complexes showed promising emission properties covering from blue to red region, which could be utilized in organic light-emitting diode (OLED) devices for improved performance (Vezzu et al., 2010).
Catalysis and Synthesis
Research on Ru(III) complexes with azo dye ligands revealed their potential as catalysts for the dehydrogenation of benzylamine to benzonitrile, indicating the significance of these complexes in facilitating organic transformations and synthesis processes (El-Sonbati et al., 2015).
Advanced Materials for Detection and Sensing
A novel bi-functionalized luminescent metal-organic framework was designed for the highly sensitive detection of 4-Aminophenol, a biomarker for aniline in urine. This work demonstrates the compound's potential in health monitoring and diagnostic applications, highlighting its role in the early detection of aniline exposure (Jin & Yan, 2021).
Propiedades
IUPAC Name |
4-(3-methylmorpholin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-8-14-7-6-13(9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSCVXEQLYCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylmorpholin-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



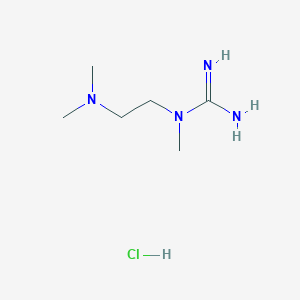
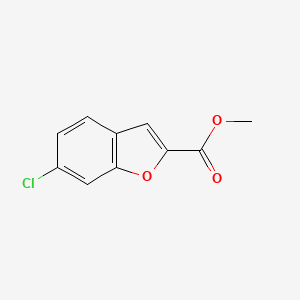
![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)
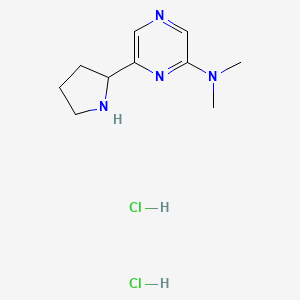
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)
![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)
![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)
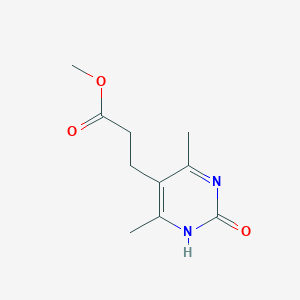
![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
